molecular formula C11H14ClN3O B1383011 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride CAS No. 1803590-55-7

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride

Cat. No.: B1383011
CAS No.: 1803590-55-7
M. Wt: 239.7 g/mol
InChI Key: OFUSEJNIXAUFOU-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions often require the use of strong bases such as sodium hydroxide (NaOH) and organic solvents like dimethyl sulfoxide (DMSO). The reaction is usually carried out at ambient temperature to achieve moderate to excellent yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further characterized and utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

Medicine: The compound has been investigated for its medicinal properties, particularly in the field of oncology. It has demonstrated anticancer activity in vitro, showing effectiveness against certain cancer cell lines.

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(1,2,4-Oxadiazol-5-yl)anilines

  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

  • [(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid

Uniqueness: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride stands out due to its unique structural features and reactivity. Its phenylethan-1-amine moiety and methylated oxadiazole ring contribute to its distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8-13-11(15-14-8)7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUSEJNIXAUFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-55-7
Record name 2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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